molecular formula C14H22N2 B1306433 4-(2,6-Dimethyl-piperidin-1-ylmethyl)-phenylamine CAS No. 328289-91-4

4-(2,6-Dimethyl-piperidin-1-ylmethyl)-phenylamine

Cat. No.: B1306433
CAS No.: 328289-91-4
M. Wt: 218.34 g/mol
InChI Key: OXTPGYNBWHJWOR-UHFFFAOYSA-N
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Description

4-(2,6-Dimethyl-piperidin-1-ylmethyl)-phenylamine is a chemical compound that features a piperidine ring substituted with two methyl groups at the 2 and 6 positions, and a phenylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,6-Dimethyl-piperidin-1-ylmethyl)-phenylamine typically involves the reaction of 2,6-dimethylpiperidine with a suitable phenylamine derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

4-(2,6-Dimethyl-piperidin-1-ylmethyl)-phenylamine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

4-(2,6-Dimethyl-piperidin-1-ylmethyl)-phenylamine has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2,6-Dimethyl-piperidin-1-ylmethyl)-phenylamine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and result in various physiological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,6-Dimethyl-piperidin-1-yl)-ethylamine
  • 3-(2,6-Dimethyl-piperidin-1-yl)-propylamine
  • 4-[2-(2,6-Dimethyl-piperidin-1-yl)-2-oxo-ethoxy]-benzoic acid

Uniqueness

4-(2,6-Dimethyl-piperidin-1-ylmethyl)-phenylamine is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-[(2,6-dimethylpiperidin-1-yl)methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2/c1-11-4-3-5-12(2)16(11)10-13-6-8-14(15)9-7-13/h6-9,11-12H,3-5,10,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXTPGYNBWHJWOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1CC2=CC=C(C=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00390034
Record name 4-(2,6-Dimethyl-piperidin-1-ylmethyl)-phenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00390034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

328289-91-4
Record name 4-(2,6-Dimethyl-piperidin-1-ylmethyl)-phenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00390034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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